molecular formula C22H20ClN5O2S B2535305 N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872996-28-6

N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No. B2535305
CAS RN: 872996-28-6
M. Wt: 453.95
InChI Key: WKCBRRNUOCITDT-UHFFFAOYSA-N
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Description

The compound “N-(2-(6-((3-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide” is a complex organic molecule that contains several functional groups and rings, including a triazole ring and a benzamide group . Triazole compounds are a class of five-membered aromatic azole chain compounds containing two carbon and three nitrogen atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, triazole compounds are generally synthesized through a variety of methods, including the reaction of azides with alkenes or alkynes, the oxidative cyclization of thiosemicarbazides, and the reaction of nitriles with thioformamides .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

Triazole compounds are known to participate in a variety of chemical reactions, often serving as ligands in coordination chemistry due to their ability to donate electron density to a central metal atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. In general, triazole compounds are stable and can exhibit a variety of physical and chemical properties depending on their substitution patterns .

Scientific Research Applications

Synthesis and Antioxidant Ability

  • Research on the synthesis of new derivatives related to the chemical structure of interest showed significant antioxidant abilities. For example, compounds synthesized from related chemical structures demonstrated higher antioxidant activity than standard antioxidants like ascorbic acid in assays such as DPPH and FRAP. These findings suggest potential applications in developing antioxidant agents (Shakir, Ali, & Hussain, 2017).

Antimicrobial Activities

  • Several studies focused on synthesizing derivatives to evaluate their antimicrobial properties. New 1,2,4-triazole derivatives were synthesized and found to possess good or moderate activities against various microorganisms, indicating the compound's potential in developing antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Structure Analysis and Pharmaceutical Importance

  • The structural analysis of pyridazine analogs, including derivatives similar to the compound , has shown significant pharmaceutical importance. These compounds exhibit a variety of biological activities, underlining their potential in medicinal chemistry and drug design (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).

Synthesis and Evaluation of Thienopyrimidine Derivatives

  • The synthesis of thienopyrimidine derivatives and their evaluation for antimicrobial activity further emphasize the utility of these chemical structures in addressing microbial diseases. Such research underscores the relevance of these compounds in developing new therapeutic agents against bacterial and fungal infections (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include investigating its potential biological activity, as many triazole compounds are known to have medicinal properties .

properties

IUPAC Name

N-[2-[6-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-30-18-7-5-16(6-8-18)22(29)24-12-11-20-26-25-19-9-10-21(27-28(19)20)31-14-15-3-2-4-17(23)13-15/h2-10,13H,11-12,14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKCBRRNUOCITDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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